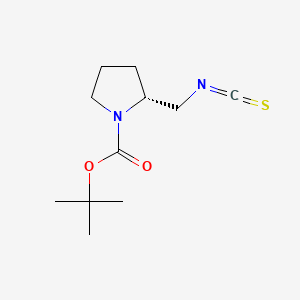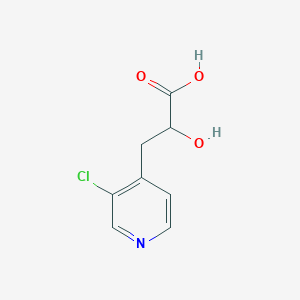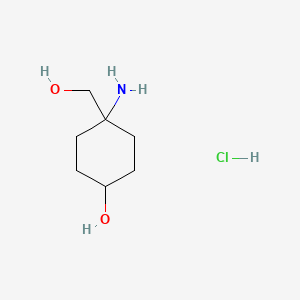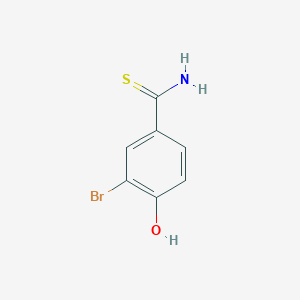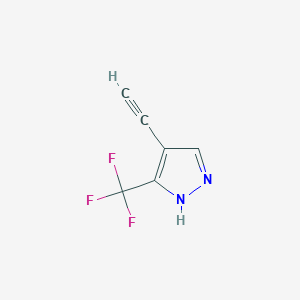![molecular formula C12H16N2S B13598769 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine](/img/structure/B13598769.png)
4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Métodos De Preparación
The synthesis of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with N-methylbutan-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for benzothiazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride may produce primary amines .
Aplicaciones Científicas De Investigación
4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Benzothiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: The compound is investigated for its potential as an anticancer agent.
Industry: In the industrial sector, benzothiazole derivatives are used as additives in rubber vulcanization, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine can be compared with other benzothiazole derivatives, such as:
2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties, this compound has been extensively studied for its ability to induce apoptosis in cancer cells.
6-Chlorobenzo[d]thiazol-2-ylamine: This derivative is used in the synthesis of various pharmaceuticals and agrochemicals.
N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its anti-inflammatory and analgesic properties, this compound is used in the development of new therapeutic agents.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2S |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C12H16N2S/c1-13-9-5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,13H,4-5,8-9H2,1H3 |
Clave InChI |
AUZBCSMSRRAWII-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


